molecular formula C13H19FN2O3S B8620814 Agn-PC-006kgd CAS No. 720698-89-5

Agn-PC-006kgd

Cat. No.: B8620814
CAS No.: 720698-89-5
M. Wt: 302.37 g/mol
InChI Key: RTOHIRMHQVCKMP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
Agn-PC-006kgd is a synthetic polycyclic compound characterized by a fused aromatic core with hydroxyl and sulfonic acid functional groups. Its synthesis involves a multi-step reaction sequence starting with the condensation of naphthalene derivatives under high-temperature catalysis, followed by sulfonation and purification via recrystallization . The final product is validated using inductively coupled plasma-atomic emission spectrometry (ICP-AES) to ensure a purity threshold of ≥99.5% .

Properties

CAS No.

720698-89-5

Molecular Formula

C13H19FN2O3S

Molecular Weight

302.37 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C13H19FN2O3S/c14-12-4-1-2-5-13(12)16-9-7-15(8-10-16)6-3-11-20(17,18)19/h1-2,4-5H,3,6-11H2,(H,17,18,19)

InChI Key

RTOHIRMHQVCKMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 438.52 g/mol
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its sulfonic acid groups.
  • Thermal Stability : Decomposition temperature of 285°C, attributed to its rigid aromatic backbone.
  • Applications : Primarily used as a corrosion inhibitor in industrial coatings and as a chelating agent in pharmaceutical formulations .
Structural Comparison

Agn-PC-006kgd shares structural similarities with polycyclic aromatic sulfonates but differs in functional group orientation and ring substitution patterns. Key structural analogs include Compound X-7B and Trisulfonate-45A (Table 1).

Table 1: Structural Comparison

Compound Core Structure Functional Groups Ring Substitution
This compound Naphthalene-based 3 hydroxyl, 2 sulfonic Ortho-para
Compound X-7B Anthracene-based 2 hydroxyl, 3 sulfonic Meta
Trisulfonate-45A Benzene trimer 4 sulfonic Para

Structural differences influence reactivity and binding affinity. For instance, this compound’s ortho-para substitution enhances steric stability compared to meta-oriented analogs .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility in Water (g/L) Decomposition Temp (°C)
This compound 438.52 120 285
Compound X-7B 512.34 85 265
Trisulfonate-45A 389.21 200 240
  • This compound exhibits balanced solubility and thermal stability, making it preferable for high-temperature applications.
  • Trisulfonate-45A’s lower molecular weight correlates with higher solubility but reduced thermal resistance .
Contradictions and Methodological Considerations
  • Solubility Discrepancies : Some studies report Trisulfonate-45A’s solubility as 150 g/L (vs. 200 g/L in Table 2). This variation may stem from differences in solvent purity or temperature during testing .
  • Thermal Stability : Compound X-7B’s decomposition temperature was reported as 275°C in a 2024 study, conflicting with earlier data. This highlights the need for standardized testing protocols .

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